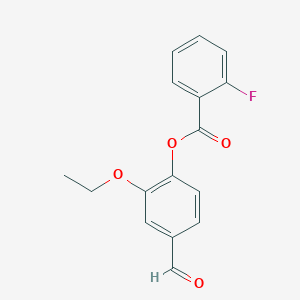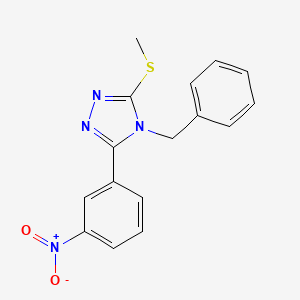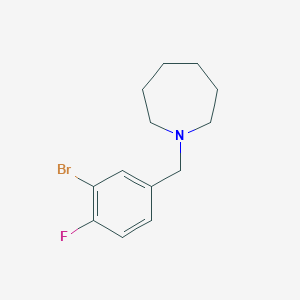
1-(3-bromo-4-fluorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)azepane is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been reported to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. The compound has also been shown to decrease the levels of cortisol, a stress hormone, which suggests its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-bromo-4-fluorobenzyl)azepane in lab experiments include its high yield, ease of synthesis, and potential applications in medicinal chemistry. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)azepane. These include further investigation of its mechanism of action, its potential use in the treatment of neurological disorders, and the development of more potent analogs. Moreover, the compound can be further studied for its antimicrobial activity and potential use as a therapeutic agent for infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. Its synthesis method is simple and yields a high purity product. The compound has shown promising results in scientific research for its anticonvulsant, antidepressant, and anxiolytic activities. Further investigation is needed to fully understand its mechanism of action and potential side effects. The compound has several future directions for research, including its potential use in the treatment of neurological disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-fluorobenzyl)azepane involves the reaction of 3-bromo-4-fluorobenzyl chloride with azepane in the presence of a base. The reaction takes place at room temperature and the yield of the product is high. The purity of the product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-fluorobenzyl)azepane has shown potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic activities. Moreover, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been tested for its antimicrobial activity and has shown promising results.
Propiedades
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-9-11(5-6-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVLKVFSBXEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
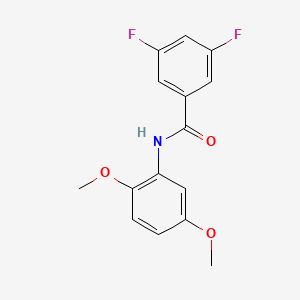
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
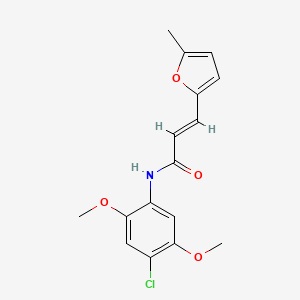
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
